molecular formula C28H24N2OS2 B306052 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306052
M. Wt: 468.6 g/mol
InChI Key: CQOIGGGKVDAUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in the regulation of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its high potency and selectivity. This makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the compound's mechanism of action and its effects on different signaling pathways need to be further elucidated to fully understand its potential applications.
In conclusion, 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has shown potential in various fields. Further research is needed to fully understand its mechanism of action and potential applications as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-naphthylmethyl chloride with 3-methylbenzenethiol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of a catalyst to yield the final product.

Scientific Research Applications

3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antimicrobial and antioxidant properties.

properties

Product Name

3-(3-methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C28H24N2OS2

Molecular Weight

468.6 g/mol

IUPAC Name

3-(3-methylphenyl)-2-(naphthalen-2-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H24N2OS2/c1-18-7-6-10-22(15-18)30-27(31)25-23-11-4-5-12-24(23)33-26(25)29-28(30)32-17-19-13-14-20-8-2-3-9-21(20)16-19/h2-3,6-10,13-16H,4-5,11-12,17H2,1H3

InChI Key

CQOIGGGKVDAUCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC5=CC=CC=C5C=C4)SC6=C3CCCC6

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC5=CC=CC=C5C=C4)SC6=C3CCCC6

Origin of Product

United States

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